CXCR2 antagonist 8

Description

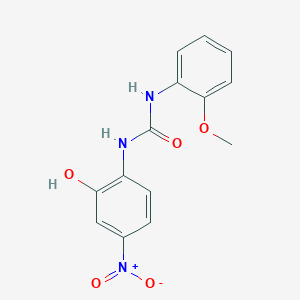

Structure

3D Structure

Properties

Molecular Formula |

C14H13N3O5 |

|---|---|

Molecular Weight |

303.27 g/mol |

IUPAC Name |

1-(2-hydroxy-4-nitrophenyl)-3-(2-methoxyphenyl)urea |

InChI |

InChI=1S/C14H13N3O5/c1-22-13-5-3-2-4-11(13)16-14(19)15-10-7-6-9(17(20)21)8-12(10)18/h2-8,18H,1H3,(H2,15,16,19) |

InChI Key |

KNPLCJZGNRGZAN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O |

Origin of Product |

United States |

Foundational & Exploratory

Decoding the Blockade: A Technical Guide to the Mechanism of Action of CXCR2 Antagonists

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the core mechanism of action of CXCR2 antagonists, a class of molecules with significant therapeutic potential in a range of inflammatory diseases and oncology. By targeting the C-X-C motif chemokine receptor 2 (CXCR2), these antagonists effectively disrupt a key signaling pathway involved in the recruitment and activation of neutrophils, thereby mitigating inflammatory responses and remodeling the tumor microenvironment.

The CXCR2 Signaling Axis: A Central Mediator of Inflammation

CXCR2 is a G-protein coupled receptor (GPCR) predominantly expressed on the surface of neutrophils, as well as on other immune cells like monocytes and mast cells. Its primary endogenous ligand is Interleukin-8 (IL-8 or CXCL8), a potent chemoattractant for neutrophils. The binding of CXCL8 and other ELR-positive CXC chemokines (e.g., CXCL1, CXCL2, CXCL3, CXCL5, CXCL7) to CXCR2 initiates a cascade of intracellular signaling events.

Upon ligand binding, CXCR2 undergoes a conformational change, leading to the activation of associated heterotrimeric G-proteins, primarily of the Gαi subtype. This activation results in the dissociation of the Gαi subunit from the Gβγ dimer. The Gαi subunit proceeds to inhibit adenylyl cyclase, while the Gβγ dimer activates key downstream effector enzymes, including phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K).

Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). Concurrently, PI3K activation leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which serves as a docking site for proteins containing pleckstrin homology (PH) domains, such as Akt and PDK1, leading to the activation of the Akt signaling pathway. These signaling cascades ultimately converge on the activation of pathways like the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2, which are crucial for orchestrating the cellular responses of chemotaxis, degranulation, and the production of reactive oxygen species (ROS).

Mechanism of Action of CXCR2 Antagonists

CXCR2 antagonists function by inhibiting the binding of endogenous ligands to the receptor, thereby preventing the initiation of the downstream signaling cascade.[1] This blockade effectively reduces neutrophil chemotaxis, activation, and accumulation at sites of inflammation or within the tumor microenvironment.[1] These antagonists can be broadly categorized based on their mode of interaction with the receptor.

Many small-molecule CXCR2 antagonists are allosteric inhibitors . They bind to a site on the receptor that is topographically distinct from the orthosteric site where the natural chemokine ligands bind.[2][3] This allosteric binding induces a conformational change in the receptor that prevents its activation, even when the natural ligand is bound. Some antagonists may act as non-competitive inhibitors , where their binding to the allosteric site reduces the affinity of the receptor for its ligand or prevents the conformational change necessary for G-protein coupling and signaling.[4]

The allosteric nature of these antagonists offers several potential advantages, including higher selectivity and a "saturable" effect, which may lead to a better safety profile.

Quantitative Analysis of CXCR2 Antagonist Activity

The potency and efficacy of CXCR2 antagonists are determined through a variety of in vitro and in vivo assays. The data below summarizes key quantitative parameters for several well-characterized CXCR2 antagonists.

| Antagonist | Assay Type | Target | Parameter | Value (nM) |

| AZD5069 | Radioligand Binding ([125I]-CXCL8) | Human CXCR2 | pIC50 | 9.1 (equivalent to ~0.08 nM IC50) |

| Radioligand Binding ([125I]-CXCL8) | Human CXCR1 | pIC50 | 6.9 (equivalent to ~126 nM IC50) | |

| Calcium Mobilization (CXCL8-induced) | Human CXCR2 | pA2 | 9.6 | |

| Chemotaxis (CXCL1-induced) | Human Neutrophils | pA2 | 9.6 | |

| Danirixin | Radioligand Binding (CXCL8) | Human CXCR2 | IC50 | 12.5 |

| Radioligand Binding (CXCL8) | Human CXCR1 | IC50 | 977 | |

| Calcium Mobilization (CXCL8-induced) | Human CXCR2 | KB | 6.5 | |

| Navarixin | Radioligand Binding | Human CXCR2 | IC50 | 2.6 |

| Radioligand Binding | Human CXCR1 | IC50 | 36 | |

| Reparixin | Functional Inhibition | Human CXCR1 | IC50 | 1 |

| Functional Inhibition | Human CXCR2 | IC50 | 100 - 400 | |

| RIST4721 | Chemotaxis Inhibition | Mouse Neutrophils | IC50 | ~17 |

| SB225002 | Radioligand Binding ([125I]-IL-8) | Human CXCR2 | IC50 | 22 |

| Calcium Mobilization (IL-8-induced) | HL60 cells | IC50 | 8 | |

| Calcium Mobilization (GROα-induced) | HL60 cells | IC50 | 10 | |

| Chemotaxis (IL-8-induced) | Rabbit PMNs | IC50 | 30 | |

| Chemotaxis (GROα-induced) | Rabbit PMNs | IC50 | 70 |

Visualizing the Molecular Interactions and Experimental Processes

To further elucidate the mechanism of action and the methods used to study these antagonists, the following diagrams provide a visual representation of the CXCR2 signaling pathway and a typical experimental workflow.

References

- 1. CXCR2 Antagonist RIST4721 Acts as a Potent Chemotaxis Inhibitor of Mature Neutrophils Derived from Ex Vivo-Cultured Mouse Bone Marrow - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Protocol for Detection of IL-8 Activity by Neutrophil Chemotaxis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

The Structure-Activity Relationship of Diarylurea CXCR2 Antagonists: A Technical Guide

Introduction

The C-X-C chemokine receptor 2 (CXCR2) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the recruitment of neutrophils to sites of inflammation. Its activation by chemokine ligands, such as interleukin-8 (IL-8), triggers a cascade of downstream signaling events that are crucial for the inflammatory response. Dysregulation of the CXCR2 signaling pathway is implicated in a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and arthritis. Consequently, the development of small-molecule CXCR2 antagonists has been a significant focus of drug discovery efforts.

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a prominent class of CXCR2 antagonists: the diarylurea series. Due to the limited availability of detailed public data for the specific compound "CXCR2 antagonist 8" (1-(2-hydroxy-4-nitrophenyl)-3-(2-methoxyphenyl)urea), this document will focus on a closely related and well-characterized analogue, N-(2-hydroxy-4-nitrophenyl)-N'-(2-bromophenyl)urea (SB 225002) , as a representative example of this chemical class. The insights derived from the SAR studies of SB 225002 and its analogues are fundamental to understanding the chemical features required for potent and selective CXCR2 antagonism.

Structure-Activity Relationship of Diarylurea CXCR2 Antagonists

The diarylurea scaffold has proven to be a robust starting point for the development of potent CXCR2 antagonists. The general structure consists of a central urea moiety linking two aryl rings. Extensive SAR studies have revealed key structural features that govern the potency and selectivity of these compounds.

Key Findings from SAR Studies:

-

The Hydroxynitrophenyl Moiety: The 2-hydroxy-4-nitrophenyl group is a critical component for high-affinity binding to CXCR2. The hydroxyl and nitro groups are thought to form important hydrogen bonding interactions with the receptor.

-

The Second Aryl Ring: The nature and substitution pattern of the second aryl ring significantly influence the antagonist's potency and selectivity. Halogen substitutions, particularly at the ortho position (as seen in SB 225002 with a bromo substituent), are well-tolerated and can enhance potency.

-

The Urea Linker: The urea moiety itself is a key structural element, likely participating in hydrogen bonding with the receptor. Modifications to this linker have been explored, but the urea group generally provides optimal activity.

Quantitative Data

The following tables summarize the quantitative data for the representative diarylurea CXCR2 antagonist, SB 225002, and a related analogue to illustrate the structure-activity relationship.

Table 1: In Vitro Activity of SB 225002

| Assay | Ligand | Cell Line | Endpoint | IC50 (nM) | Reference |

| Radioligand Binding | [¹²⁵I]-IL-8 | CHO cells expressing human CXCR2 | Inhibition of binding | 22 | [1] |

| Neutrophil Chemotaxis | IL-8 | Human Neutrophils | Inhibition of migration | - | [1] |

| Neutrophil Chemotaxis | GROα | Human Neutrophils | Inhibition of migration | - | [1] |

Note: Specific IC50 values for chemotaxis were not provided in the reference, but the compound was reported to be a potent inhibitor.

Table 2: Selectivity Profile of SB 225002

| Receptor/Target | Activity | Fold Selectivity vs. CXCR2 | Reference |

| CXCR1 | >150-fold less active | >150 | [1] |

| Other 7-TMRs | >150-fold less active | >150 | [1] |

Experimental Protocols

1. Radioligand Binding Assay

-

Objective: To determine the affinity of the antagonist for the CXCR2 receptor.

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human CXCR2 receptor.

-

Radioligand: [¹²⁵I]-IL-8.

-

Procedure:

-

Membranes from CXCR2-expressing CHO cells are prepared.

-

A constant concentration of [¹²⁵I]-IL-8 is incubated with the cell membranes in the presence of varying concentrations of the test compound (e.g., SB 225002).

-

The incubation is carried out in a suitable buffer (e.g., 25 mM HEPES, pH 7.4, containing 1 mM CaCl₂, 5 mM MgCl₂, and 0.1% BSA) for a defined period at room temperature.

-

The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.

-

The radioactivity retained on the filter is quantified using a gamma counter.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled IL-8.

-

The IC50 value, the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand, is calculated by non-linear regression analysis.

-

2. Neutrophil Chemotaxis Assay

-

Objective: To assess the functional ability of the antagonist to block neutrophil migration in response to a chemoattractant.

-

Cells: Freshly isolated human neutrophils.

-

Chemoattractants: Recombinant human IL-8 or GROα.

-

Apparatus: 48-well micro-chemotaxis chamber.

-

Procedure:

-

Human neutrophils are isolated from the peripheral blood of healthy donors.

-

The lower wells of the chemotaxis chamber are filled with a solution containing the chemoattractant (IL-8 or GROα).

-

The upper wells are filled with a suspension of neutrophils that have been pre-incubated with varying concentrations of the test compound or vehicle control.

-

The upper and lower chambers are separated by a polycarbonate filter (e.g., 5 µm pore size).

-

The chamber is incubated at 37°C in a humidified atmosphere with 5% CO₂ for approximately 1 hour.

-

After incubation, the filter is removed, and the number of neutrophils that have migrated to the lower chamber is quantified, typically by microscopy after staining.

-

The inhibitory effect of the antagonist is determined by comparing the number of migrated cells in the presence of the compound to the vehicle control.

-

Signaling Pathways and Experimental Workflows

CXCR2 Signaling Pathway

Upon binding of a chemokine ligand like IL-8, CXCR2 undergoes a conformational change, leading to the activation of intracellular G proteins. This initiates a cascade of downstream signaling events, including the activation of phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K), ultimately resulting in neutrophil chemotaxis and activation.

Caption: CXCR2 Signaling Pathway and Antagonist Inhibition.

Experimental Workflow for Antagonist Evaluation

The evaluation of a novel CXCR2 antagonist typically follows a structured workflow, starting from initial screening to in vivo efficacy studies.

References

Discovery and Synthesis of CXCR2 Antagonist 8 (SCH 527123/Navarixin): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of the potent CXCR2 antagonist, compound 8 , also known as SCH 527123 and Navarixin. This document details the synthetic route, in vitro and in vivo biological activities, and the key signaling pathways involved.

Introduction

The C-X-C chemokine receptor 2 (CXCR2) is a G-protein coupled receptor (GPCR) that plays a pivotal role in inflammatory responses by mediating neutrophil recruitment to sites of inflammation.[1] Dysregulation of the CXCR2 signaling pathway is implicated in a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and asthma.[2] Consequently, the development of small-molecule antagonists targeting CXCR2 has been a significant focus of pharmaceutical research.[2] Compound 8 (SCH 527123/Navarixin) emerged from these efforts as a potent and orally bioavailable dual antagonist of CXCR1 and CXCR2, with higher affinity for CXCR2.[3][4]

Synthesis of CXCR2 Antagonist 8 (SCH 527123)

The synthesis of SCH 527123, chemically named 2-hydroxy-N,N-dimethyl-3-{2-[[(R)-1-(5-methyl-furan-2-yl)-propyl]amino]-3,4-dioxo-cyclobut-1-enylamino}-benzamide, has been reported in the scientific literature. The key steps are outlined below.

Experimental Protocol: Synthesis of SCH 527123

A detailed synthesis protocol is based on the reported literature. The synthesis involves a multi-step process culminating in the final compound. Key intermediates and reaction conditions are described in the referenced publication.

Biological Activity

SCH 527123 is a potent allosteric antagonist of both CXCR1 and CXCR2. Its biological activity has been extensively characterized in a variety of in vitro and in vivo assays.

In Vitro Activity

The in vitro activity of SCH 527123 has been assessed through binding affinity, chemotaxis, and other functional assays.

Table 1: In Vitro Binding Affinity of SCH 527123

| Receptor | Species | Kd (nM) | Reference |

| CXCR1 | Cynomolgus Monkey | 41 | |

| CXCR2 | Human | 0.049 ± 0.004 | |

| CXCR2 | Mouse | 0.20 | |

| CXCR2 | Rat | 0.20 | |

| CXCR2 | Cynomolgus Monkey | 0.08 |

Table 2: In Vitro Functional Activity of SCH 527123

| Assay Type | Cell Line/Primary Cells | Ligand | IC50 (nM) | Reference |

| Chemotaxis | Human Neutrophils | CXCL1 | ~3-6 | |

| Chemotaxis | Human Neutrophils | CXCL8 | ~3-6 | |

| Myeloperoxidase Release | Human Neutrophils | CXCL1 | - | |

| Myeloperoxidase Release | Human Neutrophils | CXCL8 | - | |

| Growth Inhibition (72h) | HCT116 Colorectal Cancer Cells | - | 18 - 40 µM | |

| Growth Inhibition (72h) | Caco2 Colorectal Cancer Cells | - | 18 - 40 µM |

In Vivo Activity

The in vivo efficacy of SCH 527123 has been demonstrated in several animal models of inflammation and cancer.

Table 3: In Vivo Efficacy of SCH 527123

| Animal Model | Species | Endpoint | ED50 (mg/kg, p.o.) | Reference |

| LPS-induced Pulmonary Neutrophilia | Mouse | Neutrophil Infiltration | 1.2 | |

| LPS-induced Pulmonary Neutrophilia | Rat | Neutrophil Infiltration | 1.8 | |

| LPS-induced Bronchoalveolar Lavage (BAL) Mucin | Rat | Mucin Content | 0.1 | |

| Vanadium Pentoxide-induced Pulmonary Neutrophilia | Rat | Neutrophil Infiltration | 1.3 | |

| Vanadium Pentoxide-induced Goblet Cell Hyperplasia | Rat | Goblet Cell Hyperplasia | 0.7 | |

| Repeat Bronchoscopy-induced Pulmonary Neutrophilia | Cynomolgus Monkey | Neutrophil Infiltration | 0.3 |

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Kd) of SCH 527123 to CXCR1 and CXCR2.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing either human CXCR1 or CXCR2.

-

Radioligand: Tritiated SCH 527123 ([³H]SCH 527123) is used as the radioligand.

-

Assay: Equilibrium saturation binding experiments are performed by incubating the cell membranes with increasing concentrations of [³H]SCH 527123.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The amount of bound radioactivity is quantified using a scintillation counter.

-

Data Analysis: The specific binding is determined by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled SCH 527123) from total binding. The Kd and Bmax values are calculated by non-linear regression analysis of the saturation binding data.

Neutrophil Chemotaxis Assay

Objective: To evaluate the inhibitory effect of SCH 527123 on neutrophil migration in response to chemokines.

Methodology:

-

Cell Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors.

-

Chemoattractants: Chemokines such as CXCL1 and CXCL8 (IL-8) are used as chemoattractants.

-

Assay Setup: A Boyden chamber or a similar transwell system with a porous membrane is used. Neutrophils are placed in the upper chamber, and the chemoattractant is placed in the lower chamber.

-

Treatment: Neutrophils are pre-incubated with various concentrations of SCH 527123 before being added to the assay chamber.

-

Incubation: The chamber is incubated to allow for neutrophil migration towards the chemoattractant gradient.

-

Quantification: The number of neutrophils that have migrated to the lower chamber is quantified by cell counting or using a fluorescent dye.

-

Data Analysis: The IC50 value, representing the concentration of SCH 527123 that inhibits 50% of the maximal chemotactic response, is calculated.

Calcium Mobilization Assay

Objective: To assess the ability of SCH 527123 to block chemokine-induced intracellular calcium release.

Methodology:

-

Cell Loading: Cells expressing CXCR2 are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Baseline Measurement: The baseline fluorescence of the cells is measured.

-

Treatment: Cells are pre-incubated with SCH 527123.

-

Stimulation: The cells are then stimulated with a CXCR2 agonist (e.g., CXCL8).

-

Fluorescence Measurement: The change in intracellular calcium concentration is monitored by measuring the change in fluorescence intensity over time using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

-

Data Analysis: The inhibitory effect of SCH 527123 is determined by the reduction in the agonist-induced calcium signal.

Signaling Pathways and Experimental Workflows

CXCR2 Signaling Pathway

CXCR2 activation by its chemokine ligands (e.g., CXCL1, CXCL8) initiates a cascade of intracellular signaling events, primarily through Gαi-protein coupling. This leads to the activation of downstream effectors such as phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K), resulting in calcium mobilization, activation of the MAPK and Akt pathways, and ultimately leading to cellular responses like chemotaxis, degranulation, and cell proliferation.

Caption: CXCR2 Signaling Pathway and Inhibition by Antagonist 8.

Experimental Workflow: Synthesis and Evaluation of this compound

The overall process for the discovery and development of a CXCR2 antagonist like compound 8 involves several key stages, from initial synthesis to comprehensive biological evaluation.

Caption: Workflow for Synthesis and Evaluation of Antagonist 8.

References

- 1. selleckchem.com [selleckchem.com]

- 2. (R)-2-hydroxy-N,N-dimethyl-3-(2-(1-(5-methylfuran-2-yl)propylamino)-3,4-dioxocyclobut-1-enylamino)benzamide | 473727-83-2 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacological characterization of Sch527123, a potent allosteric CXCR1/CXCR2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Navarixin (SCH 527123): A Technical Guide to its CXCR2 Antagonism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Note on Compound Designation: The query for "CXCR2 antagonist 8" did not yield a specific, well-characterized antagonist with sufficient public data for a comprehensive technical guide. The term "compound 8" appears in literature in the context of different chemical series, often without detailed CXCR2 binding and selectivity data. To provide a thorough and data-rich resource, this guide will focus on a potent and extensively studied CXCR2 antagonist, Navarixin (Sch527123) , as a representative example of a CXCR2-selective antagonist.

Executive Summary

Navarixin (Sch527123) is a potent, orally bioavailable, and allosteric antagonist of the C-X-C chemokine receptor 2 (CXCR2).[1][2] It also displays activity at the closely related CXCR1 receptor, albeit with lower affinity.[2][3] CXCR2 is a G protein-coupled receptor (GPCR) that plays a critical role in the recruitment of neutrophils to sites of inflammation. Its activation by chemokine ligands such as CXCL1 and CXCL8 initiates a signaling cascade that leads to chemotaxis, degranulation, and other pro-inflammatory responses. By blocking this signaling, Navarixin has shown potential in pre-clinical models of various inflammatory diseases. This document provides a detailed overview of the binding affinity and selectivity of Navarixin, the experimental protocols used for its characterization, and a visualization of the CXCR2 signaling pathway.

Binding Affinity and Selectivity of Navarixin

The binding affinity and selectivity of Navarixin have been determined through various in vitro assays. The data presented below is a summary of findings from radioligand binding studies and functional assays.

Binding Affinity

The affinity of Navarixin for CXCR2 and CXCR1 is summarized in the table below. The data is primarily derived from radioligand binding assays using tritiated Navarixin ([³H]Sch527123).

| Receptor | Species | Assay Type | Ligand | Affinity (Kd) [nM] | Reference |

| CXCR2 | Human | Radioligand Binding | [³H]Sch527123 | 0.049 ± 0.004 | [4] |

| Cynomolgus Monkey | Radioligand Binding | [³H]Sch527123 | 0.08 | ||

| Mouse | Radioligand Binding | [³H]Sch527123 | 0.20 | ||

| Rat | Radioligand Binding | [³H]Sch527123 | 0.20 | ||

| CXCR1 | Human | Radioligand Binding | [³H]Sch527123 | 3.9 ± 0.3 | |

| Cynomolgus Monkey | Radioligand Binding | [³H]Sch527123 | 41 |

Functional Antagonism

The antagonist activity of Navarixin is often quantified using functional assays that measure the inhibition of chemokine-induced cellular responses.

| Assay Type | Ligand (Agonist) | Cell Type | IC₅₀ [nM] | Reference |

| Chemotaxis | CXCL1 | Human Neutrophils | ~3 | |

| Chemotaxis | CXCL8 | Human Neutrophils | ~1 | |

| Myeloperoxidase Release | CXCL1 / CXCL8 | Human Neutrophils | Not specified |

Selectivity Profile

Navarixin has been tested against a panel of other GPCRs, ion channels, and enzymes to determine its selectivity. It has been shown to be highly selective for CXCR1 and CXCR2, with no significant activity at other related chemokine receptors or other tested targets.

| Receptor/Target | Activity | Reference |

| C5a Receptor | No significant inhibition of C5a-induced responses | |

| fMLP Receptor | No significant inhibition of fMLP-induced responses | |

| Panel of other GPCRs, ion channels, and enzymes | No significant activity reported |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the binding and functional activity of CXCR2 antagonists like Navarixin.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.

Objective: To determine the binding affinity (Kd) of Navarixin for CXCR2 and CXCR1.

Materials:

-

Membranes from cells expressing human CXCR2 or CXCR1.

-

[³H]Sch527123 (radioligand).

-

Unlabeled Navarixin (for competition).

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Incubation: In a 96-well plate, combine cell membranes, [³H]Sch527123 at a concentration near its Kd, and varying concentrations of unlabeled Navarixin.

-

Equilibration: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of unlabeled Navarixin that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation. For saturation binding, vary the concentration of the radioligand to determine Kd and Bmax.

Calcium Flux Assay

This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an agonist.

Objective: To determine the functional potency (IC₅₀) of Navarixin in blocking agonist-induced calcium mobilization.

Materials:

-

Cells expressing CXCR2 (e.g., HEK293 or CHO cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM).

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

CXCR2 agonist (e.g., CXCL1 or CXCL8).

-

Navarixin at various concentrations.

-

A fluorescence plate reader with kinetic reading capabilities.

Procedure:

-

Cell Plating: Seed cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading: Load the cells with a calcium-sensitive dye by incubating them with the dye solution for 30-60 minutes at 37°C.

-

Compound Incubation: Wash the cells and incubate with varying concentrations of Navarixin or vehicle for a predetermined time.

-

Signal Measurement: Place the plate in a fluorescence plate reader and measure the baseline fluorescence.

-

Agonist Stimulation: Add a specific concentration of the CXCR2 agonist (e.g., EC₈₀) to all wells and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: Calculate the change in fluorescence from baseline to the peak response. Plot the response against the concentration of Navarixin to determine the IC₅₀ value.

Neutrophil Chemotaxis Assay

This assay assesses the ability of an antagonist to inhibit the directed migration of neutrophils towards a chemoattractant.

Objective: To evaluate the inhibitory effect of Navarixin on neutrophil chemotaxis.

Materials:

-

Freshly isolated human neutrophils.

-

Chemotaxis chamber (e.g., Boyden chamber or Transwell plate with 3-5 µm pores).

-

Chemoattractant (e.g., CXCL1 or CXCL8).

-

Navarixin at various concentrations.

-

Assay medium (e.g., RPMI with 0.5% BSA).

-

Method for quantifying migrated cells (e.g., cell counting, fluorescent dye).

Procedure:

-

Neutrophil Isolation: Isolate neutrophils from the whole blood of healthy donors.

-

Compound Pre-incubation: Pre-incubate the isolated neutrophils with various concentrations of Navarixin or vehicle.

-

Chamber Setup: Add the chemoattractant to the lower chamber of the chemotaxis plate. Place the filter membrane over the lower chamber.

-

Cell Seeding: Add the pre-incubated neutrophils to the upper chamber.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 1-2 hours to allow for cell migration.

-

Quantification: After incubation, remove the non-migrated cells from the upper surface of the filter. Stain and count the migrated cells on the lower surface of the filter, or quantify the cells that have migrated into the lower chamber.

-

Data Analysis: Determine the percentage of inhibition of migration at each concentration of Navarixin and calculate the IC₅₀.

Signaling Pathways and Experimental Workflows

CXCR2 Signaling Pathway

Upon binding of its chemokine ligands (e.g., CXCL1, CXCL8), CXCR2 undergoes a conformational change, leading to the activation of intracellular signaling pathways primarily through Gαi-type G proteins. This activation results in a cascade of events culminating in various cellular responses.

Caption: CXCR2 Signaling Pathway.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the workflow for determining the binding affinity of an antagonist using a competitive radioligand binding assay.

Caption: Radioligand Binding Assay Workflow.

Experimental Workflow: Calcium Flux Assay

This diagram outlines the steps involved in a calcium flux assay to measure the functional antagonism of a test compound.

Caption: Calcium Flux Assay Workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Pharmacological characterization of Sch527123, a potent allosteric CXCR1/CXCR2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Application of Fluorescent Ligands Targeting the Intracellular Allosteric Binding Site of the CXC Chemokine Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of a Novel CXCR2 Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro methodologies for the characterization of "Antagonist 8," a novel selective antagonist of the C-X-C chemokine receptor 2 (CXCR2). This document details the core experiments required to determine the potency, selectivity, and mechanism of action of this compound, presenting quantitative data in a clear, tabular format and outlining detailed experimental protocols. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying biological processes and experimental designs.

Introduction to CXCR2 and its Antagonism

The C-X-C chemokine receptor 2 (CXCR2) is a G-protein coupled receptor (GPCR) that plays a pivotal role in inflammatory responses.[1][2][3] Primarily expressed on neutrophils, CXCR2 is activated by several ELR+ CXC chemokines, most notably CXCL8 (Interleukin-8), leading to neutrophil chemotaxis, activation, and recruitment to sites of inflammation.[4][5] Dysregulated CXCR2 signaling is implicated in a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), asthma, and arthritis, as well as in cancer progression. Consequently, the development of potent and selective CXCR2 antagonists represents a promising therapeutic strategy for these conditions.

"Antagonist 8" is a novel small molecule inhibitor designed to block the signaling cascade initiated by chemokine binding to CXCR2. A thorough in vitro characterization is essential to establish its pharmacological profile before proceeding to preclinical and clinical development. This guide outlines the key in vitro assays to achieve this.

Quantitative Pharmacological Data Summary

The following tables summarize the key quantitative data obtained from the in vitro characterization of "Antagonist 8" and provide a comparative context with known CXCR2 antagonists.

Table 1: Receptor Binding Affinity of CXCR2 Antagonists

| Compound | Assay Type | Radioligand | Cell Line | IC50 / pIC50 | Reference |

| Antagonist 8 | Radioligand Binding | [¹²⁵I]-CXCL8 | HEK293-CXCR2 | [Insert Data] | - |

| AZD5069 | Radioligand Binding | [¹²⁵I]-CXCL8 | Human CXCR2 | pIC50 = 9.1 | |

| SB225002 | Radioligand Binding | [¹²⁵I]-IL-8 | CXCR2 | IC50 = 22 nM |

Table 2: Functional Antagonism of CXCR2-Mediated Signaling

| Compound | Assay Type | Stimulant | Cell Type | IC50 / pA2 | Reference |

| Antagonist 8 | Calcium Mobilization | CXCL8 | CHO-CXCR2 | [Insert Data] | - |

| Antagonist 8 | Chemotaxis | CXCL1 | Human Neutrophils | [Insert Data] | - |

| AZD5069 | Calcium Mobilization | CXCL1 | Human Neutrophils | - | |

| AZD5069 | Chemotaxis | CXCL1 | Human Neutrophils | pA2 ≈ 9.6 | |

| SB 265610 | Calcium Mobilization | Human IL-8 | BHK-570-rCXCR2 | IC50 = 7.7 nM | |

| Nicotinamide Glycolate 1 | Chemotaxis | CXCL-mediated | PMNs | IC50 = 42 nM | |

| Nicotinamide Glycolate 1 | Calcium Flux | CXCL-mediated | PMNs | IC50 = 48 nM |

Core Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Receptor Binding Assay

Objective: To determine the binding affinity of "Antagonist 8" for the CXCR2 receptor.

Methodology:

-

Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably expressing human CXCR2 are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin-streptomycin, and a selection antibiotic.

-

Membrane Preparation: Cells are harvested, washed with phosphate-buffered saline (PBS), and homogenized in a lysis buffer. The homogenate is centrifuged to pellet the cell membranes, which are then resuspended in an assay buffer.

-

Competition Binding: A fixed concentration of a radiolabeled CXCR2 ligand, such as [¹²⁵I]-CXCL8, is incubated with the cell membranes in the presence of increasing concentrations of "Antagonist 8".

-

Incubation and Filtration: The reaction is incubated to allow for binding equilibrium. The mixture is then rapidly filtered through a glass fiber filter to separate bound from free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the concentration of "Antagonist 8" that inhibits 50% of the specific binding of the radioligand (IC50).

Calcium Mobilization Assay

Objective: To assess the functional antagonism of "Antagonist 8" on CXCR2-mediated intracellular calcium release.

Methodology:

-

Cell Preparation: Chinese Hamster Ovary (CHO) cells stably expressing human CXCR2 are seeded into a 96-well plate.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer for a specified time at 37°C.

-

Compound Addition: Increasing concentrations of "Antagonist 8" are added to the wells and incubated.

-

Stimulation: A CXCR2 agonist, such as CXCL8, is added to the wells to stimulate the receptor.

-

Signal Detection: The change in fluorescence, indicative of intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.

-

Data Analysis: The dose-response curves are plotted to determine the IC50 value of "Antagonist 8" for the inhibition of the calcium response.

Chemotaxis Assay

Objective: To evaluate the ability of "Antagonist 8" to inhibit CXCR2-driven cell migration.

Methodology:

-

Cell Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation.

-

Assay Setup: A chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane is used. The lower chamber is filled with a medium containing a CXCR2 ligand (e.g., CXCL1) as a chemoattractant.

-

Cell Treatment: Isolated neutrophils are pre-incubated with various concentrations of "Antagonist 8".

-

Migration: The treated neutrophils are placed in the upper chamber and allowed to migrate through the membrane towards the chemoattractant for a set period.

-

Quantification: The number of cells that have migrated to the lower chamber is quantified by cell counting or using a fluorescent dye.

-

Data Analysis: The percentage of inhibition of chemotaxis is calculated for each concentration of "Antagonist 8" to determine the IC50 value.

Visualizing Molecular Pathways and Experimental Logic

The following diagrams, generated using the DOT language, illustrate the CXCR2 signaling pathway and the workflow of the key in vitro characterization assays.

Caption: CXCR2 Signaling Pathway and Point of Inhibition.

Caption: Experimental Workflow for In Vitro Characterization.

References

- 1. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CXCR2 Receptor: Regulation of Expression, Signal Transduction, and Involvement in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | CXCR2: From Bench to Bedside [frontiersin.org]

- 4. What CXCR2 antagonists are in clinical trials currently? [synapse.patsnap.com]

- 5. Therapeutic inhibition of CXCR1/2: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]

The Role of CXCR2 Signaling Pathways in Cancer Progression: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The C-X-C motif chemokine receptor 2 (CXCR2) is a G-protein coupled receptor that has emerged as a critical regulator in the tumor microenvironment. Its activation by cognate ELR+ CXC chemokines, such as CXCL1, CXCL2, CXCL3, CXCL5, CXCL6, CXCL7, and CXCL8 (IL-8), triggers a cascade of intracellular signaling events that profoundly influence cancer progression. Dysregulation of the CXCR2 signaling axis is implicated in promoting tumor cell proliferation, survival, angiogenesis, invasion, and metastasis across a spectrum of malignancies. This technical guide provides a comprehensive overview of the core CXCR2 signaling pathways, presents quantitative data on its clinical relevance, details key experimental protocols for its investigation, and visualizes the complex signaling networks and experimental workflows.

Data Presentation: CXCR2 in Cancer

Quantitative Insights into CXCR2 Expression and Clinical Prognosis

Elevated expression of CXCR2 is frequently observed in various cancers and often correlates with a poor prognosis. The following table summarizes findings from a meta-analysis and other studies on the association between high CXCR2 expression and patient outcomes.

| Cancer Type | Number of Patients/Studies | Prognostic Association of High CXCR2 Expression | Hazard Ratio (HR) [95% CI] | p-value | Citation |

| Overall Cancer | 2,461 (12 studies) | Poorer Overall Survival (OS) | 1.69 [1.46–1.96] | < 0.0001 | [1] |

| Poorer Recurrence-Free Survival (RFS) | 1.50 [1.25–1.80] | < 0.0001 | [1] | ||

| Laryngeal Squamous Cell Carcinoma | - | Poorer OS | 2.93 [1.10–7.75] | 0.03 | [1] |

| Lung Cancer | - | Poorer OS | 1.56 [1.22–2.01] | 0.0005 | [1] |

| Pancreatic Ductal Adenocarcinoma | - | Poorer OS | 5.51 [1.38–22.0] | 0.02 | [1] |

| Clear-Cell Renal Cell Carcinoma | - | Poorer OS | 2.20 [1.26–3.25] | 0.004 | |

| Hepatocellular Carcinoma | - | Poorer OS | 1.74 [1.17–2.59] | 0.007 | |

| Acute Myeloid Leukemia (<65 years) | 136 (TCGA cohort) | Poorer OS (5-year) | - | - | |

| High CXCR2 | 7.7% 5-year OS | ||||

| Low CXCR2 | 29.9% 5-year OS | 0.006 | |||

| Triple-Negative Breast Cancer | 290 | Better OS and RFS | - | - | |

| Colorectal Cancer | 46 | Higher expression in stages III & IV vs. I & II | - | < 0.05 |

Note: A Hazard Ratio (HR) greater than 1 indicates that higher expression of CXCR2 is associated with a worse outcome.

Clinical Evaluation of CXCR2 Inhibitors

Several small molecule inhibitors targeting CXCR2 have been evaluated in clinical trials for various cancers. The following table summarizes the available efficacy data for some of these inhibitors.

| Inhibitor | Cancer Type | Phase | Combination Therapy | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Citation |

| Navarixin (SCH 527123) | Metastatic Castration-Resistant Prostate Cancer (CRPC) | II | Pembrolizumab | 5% (2 Partial Responses) | 1.8-2.4 months | |

| Microsatellite-Stable Colorectal Cancer (MSS CRC) | II | Pembrolizumab | 2.5% (1 Partial Response) | 1.8-2.4 months | ||

| Non-Small-Cell Lung Cancer (NSCLC) | II | Pembrolizumab | 0% | 1.8-2.4 months | ||

| Reparixin | HER-2 Negative Metastatic Breast Cancer (MBC) | Ib | Paclitaxel | 29.6% (8/27 patients with confirmed RECIST response) | - | |

| AZD5069 | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | I/II | Enzalutamide | Clinical benefit with biochemical and radiological responses observed in a subset of patients. | - | |

| Advanced Hepatocellular Carcinoma (HCC) | I/II | Durvalumab | Ongoing, target ORR > 30% | - |

Core Signaling Pathways of CXCR2 in Cancer Progression

Upon ligand binding, CXCR2, a Gαi-coupled receptor, initiates a complex network of downstream signaling pathways that collectively contribute to a pro-tumorigenic phenotype. The primary signaling cascades include the Phosphoinositide 3-kinase (PI3K)/Akt, Mitogen-activated protein kinase (MAPK), Signal Transducer and Activator of Transcription 3 (STAT3), and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways.

G-Protein Coupled Signaling Cascade

PI3K/Akt Signaling Pathway

The Gβγ subunit of the activated G-protein stimulates PI3K, which in turn phosphorylates and activates Akt. Activated Akt is a central node that promotes cell survival by inhibiting pro-apoptotic proteins and enhances proliferation.

MAPK Signaling Pathway

CXCR2 activation also leads to the stimulation of the MAPK cascade, including ERK, p38, and JNK. The ERK pathway is particularly crucial for promoting cell proliferation and differentiation.

STAT3 and NF-κB Signaling Pathways

CXCR2 signaling can also lead to the activation of the transcription factors STAT3 and NF-κB. STAT3 activation promotes the expression of genes involved in cell survival and angiogenesis, while NF-κB activation is a key driver of inflammation, cell survival, and the expression of pro-angiogenic factors and CXCR2 ligands themselves, creating a positive feedback loop.

Experimental Protocols

Western Blot Analysis of CXCR2 Signaling Pathway Activation

This protocol details the detection of phosphorylated (activated) forms of key downstream effectors of CXCR2 signaling, such as Akt and ERK.

Materials:

-

Cancer cell lines of interest

-

CXCR2 ligand (e.g., recombinant human CXCL8/IL-8)

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-CXCR2, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Plate cancer cells and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours prior to stimulation. Treat cells with the desired concentration of a CXCR2 ligand (e.g., 10-100 ng/mL of CXCL8) for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with supplemented lysis buffer on ice. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

-

SDS-PAGE and Protein Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To analyze total protein levels, the membrane can be stripped and re-probed with antibodies against the total forms of the proteins (e.g., anti-total-Akt) and a loading control (e.g., anti-β-actin).

In Vitro Cell Migration and Invasion Assay (Transwell Assay)

This assay measures the chemotactic response of cancer cells towards a CXCR2 ligand and their ability to invade through an extracellular matrix.

Materials:

-

Transwell inserts (e.g., 8 µm pore size)

-

Matrigel (for invasion assay)

-

Cancer cell lines

-

Serum-free cell culture medium

-

Medium containing a chemoattractant (e.g., 10-100 ng/mL CXCL8 or 10% FBS)

-

Crystal violet stain or a fluorescent dye

-

Cotton swabs

Procedure:

-

Preparation of Inserts: For the invasion assay, coat the top of the transwell membrane with a thin layer of Matrigel and allow it to solidify at 37°C. For the migration assay, no coating is needed.

-

Cell Seeding: Harvest and resuspend cancer cells in serum-free medium. Seed the cells into the upper chamber of the transwell inserts.

-

Chemotaxis Induction: Add medium containing the chemoattractant to the lower chamber.

-

Incubation: Incubate the plate at 37°C for a period sufficient for cell migration/invasion (typically 12-48 hours, depending on the cell line).

-

Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

-

Staining and Visualization: Fix the migrated/invaded cells on the bottom of the membrane and stain with crystal violet. Visualize and count the stained cells under a microscope. Alternatively, use a fluorescent dye and quantify the fluorescence.

Cell Proliferation Assay (MTS/MTT Assay)

This colorimetric assay quantifies cell viability and proliferation based on the metabolic activity of the cells.

Materials:

-

Cancer cell lines

-

96-well plates

-

CXCR2 inhibitor or ligand

-

MTS or MTT reagent

-

Solubilization solution (for MTT assay)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of a CXCR2 inhibitor or ligand for the desired duration (e.g., 24, 48, 72 hours). Include appropriate vehicle controls.

-

Addition of Reagent: Add MTS or MTT reagent to each well and incubate at 37°C for 1-4 hours.

-

Measurement:

-

For MTS assay: Measure the absorbance at 490 nm directly.

-

For MTT assay: Add the solubilization solution to dissolve the formazan crystals and then measure the absorbance at 570 nm.

-

-

Data Analysis: Calculate the percentage of cell proliferation relative to the control group.

In Vivo Angiogenesis Assay (Chick Aortic Arch Assay)

This ex vivo assay assesses the angiogenic potential of factors secreted by cancer cells or the anti-angiogenic effect of CXCR2 inhibitors.

Materials:

-

Fertilized chicken eggs (12-14 days old)

-

Matrigel

-

Conditioned medium from cancer cell cultures or purified CXCR2 ligands

-

CXCR2 inhibitors

-

Dissecting microscope and tools

-

Culture plates

Procedure:

-

Aortic Arch Dissection: Dissect the aortic arches from 12-14 day old chick embryos.

-

Ring Preparation: Cut the aortic arches into small rings.

-

Embedding: Place the aortic rings on a layer of Matrigel in a culture plate.

-

Treatment: Add culture medium containing conditioned medium from cancer cells, purified CXCR2 ligands, or CXCR2 inhibitors to the wells.

-

Incubation: Incubate the plates at 37°C for 24-48 hours.

-

Analysis: Observe and quantify the outgrowth of vessel-like structures from the aortic rings under a microscope. The extent of sprouting indicates the angiogenic activity.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the role of CXCR2 in cancer cell migration.

Conclusion

The CXCR2 signaling axis represents a significant and multifaceted contributor to cancer progression. Its intricate network of downstream pathways offers numerous points for therapeutic intervention. The data presented in this guide underscore the clinical relevance of CXCR2 as both a prognostic biomarker and a therapeutic target. The detailed experimental protocols provide a foundation for researchers to further elucidate the mechanisms of CXCR2 signaling and to evaluate the efficacy of novel inhibitory strategies. The continued investigation into the complexities of CXCR2 signaling holds great promise for the development of more effective cancer therapies.

References

Preclinical Profile of CXCR2 Antagonists: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of C-X-C Motif Chemokine Receptor 2 (CXCR2) antagonists in various animal models. It is designed to offer researchers, scientists, and drug development professionals a detailed resource on the methodologies, quantitative data, and underlying signaling pathways pertinent to the preclinical assessment of this promising class of therapeutic agents. The focus is on providing a thorough understanding of the experimental protocols and data interpretation essential for advancing CXCR2-targeted therapies.

Introduction to CXCR2 and its Role in Disease

C-X-C Motif Chemokine Receptor 2 (CXCR2) is a G-protein coupled receptor (GPCR) that plays a critical role in the innate immune response by mediating the trafficking of neutrophils and other leukocytes to sites of inflammation.[1] Its primary endogenous ligands in humans include CXCL1, CXCL2, CXCL3, CXCL5, CXCL7, and CXCL8 (IL-8). The dysregulation of the CXCR2 signaling axis is implicated in the pathogenesis of a wide range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), asthma, acute respiratory distress syndrome (ARDS), and various cancers.[1] Consequently, the development of small molecule antagonists targeting CXCR2 has emerged as a promising therapeutic strategy to mitigate excessive neutrophil-driven inflammation and its pathological consequences.

Quantitative Data from Preclinical Studies

The following tables summarize the in vitro potency and in vivo efficacy of three representative CXCR2 antagonists: AZD5069, Danirixin, and Ladarixin, as reported in preclinical studies.

Table 1: In Vitro Potency of CXCR2 Antagonists

| Compound | Target(s) | Assay Type | Species | IC50/pIC50/pA2 | Reference |

| AZD5069 | CXCR2 | Radiolabeled CXCL8 Binding | Human | pIC50: 9.1 | [2][3] |

| Neutrophil Chemotaxis (vs. CXCL1) | Human | pA2: ~9.6 | [2] | ||

| Adhesion Molecule (CD11b) Expression | Human | pA2: 6.9 | |||

| Danirixin | CXCR2 | CXCL8 Binding | Human | IC50: 12.5 nM | |

| CD11b Upregulation (vs. CXCL1) | Human | pIC50: 6.3 | |||

| CD11b Upregulation (vs. CXCL2) | Rat | pIC50: 6.05 | |||

| Ladarixin | CXCR1/CXCR2 | Chemotaxis | Human | IC50: 0.9 nM (CXCR1), 0.8 nM (CXCR2) |

Table 2: In Vivo Efficacy of CXCR2 Antagonists in Animal Models

| Compound | Animal Model | Disease/Condition | Dosing Regimen | Key Findings | Reference |

| AZD5069 | Rat | Lipopolysaccharide (LPS)-induced lung inflammation | Oral administration | Blocked lung and blood neutrophilia | |

| Danirixin | Rat | LPS-induced pulmonary neutrophilia | Oral | ED50: 1.4 mg/kg | |

| Rat | Ozone-induced pulmonary neutrophilia | Oral | ED50: 16 mg/kg | ||

| Ladarixin | Mouse | Melanoma Xenograft | 15 mg/kg, i.p. daily | Statistically significant inhibition of tumor growth | |

| Mouse | Pancreatic Ductal Adenocarcinoma (PDAC) | 15 mg/kg, i.p. daily | Reduced tumor burden and reverted M2 macrophage polarization |

Experimental Protocols

This section details the methodologies for key experiments commonly employed in the preclinical evaluation of CXCR2 antagonists.

Lipopolysaccharide (LPS)-Induced Lung Inflammation in Rats

This model is used to assess the anti-inflammatory properties of CXCR2 antagonists in an acute lung injury setting.

-

Animal Species: Male Sprague-Dawley or Wistar rats.

-

Induction of Inflammation:

-

Rats are anesthetized, and the trachea is located using a laryngoscope.

-

A single intratracheal (i.t.) challenge of LPS (typically 10-100 µg in 300 µL of sterile phosphate-buffered saline - PBS) is administered using a needle attached to a syringe. Control animals receive an equivalent volume of PBS.

-

Alternatively, LPS can be administered via intraperitoneal (i.p.) injection (e.g., 0.5 mg/kg).

-

-

Drug Administration:

-

The CXCR2 antagonist or vehicle is typically administered orally (p.o.) or intraperitoneally (i.p.) at a predetermined time before or after the LPS challenge.

-

-

Endpoint Measurements (typically 4-24 hours post-LPS):

-

Bronchoalveolar Lavage (BAL): The lungs are lavaged with a fixed volume of sterile saline. The recovered BAL fluid is centrifuged to separate the cells from the supernatant.

-

Cell Analysis: The cell pellet is resuspended, and total and differential cell counts (neutrophils, macrophages, etc.) are performed.

-

Supernatant Analysis: The supernatant is analyzed for markers of inflammation and lung injury, such as total protein concentration and levels of cytokines and chemokines (e.g., TNF-α, IL-6, CINC-1).

-

Ozone-Induced Lung Inflammation in Rats

This model evaluates the efficacy of CXCR2 antagonists in a non-infectious, oxidant-induced model of lung inflammation.

-

Animal Species: Male Fischer 344 or Sprague-Dawley rats.

-

Ozone Exposure:

-

Rats are placed in individual cages within an exposure chamber.

-

Animals are exposed to a controlled concentration of ozone (e.g., 1-5 ppm) for a specified duration (e.g., 2-6 hours). Control animals are exposed to filtered air under the same conditions.

-

-

Drug Administration:

-

The test compound or vehicle is administered before or after ozone exposure, depending on the study design (prophylactic or therapeutic).

-

-

Endpoint Measurements (typically 2-24 hours post-exposure):

-

Bronchoalveolar Lavage (BAL): Similar to the LPS model, BAL is performed to collect cells and fluid from the lungs.

-

Analysis: Total and differential cell counts, as well as protein and inflammatory mediator levels in the BAL fluid, are quantified to assess the extent of inflammation and lung injury.

-

Melanoma Xenograft Model in Mice

This model is utilized to investigate the anti-tumor effects of CXCR2 antagonists.

-

Animal Species: Immunocompromised mice (e.g., NCrNU-M nude mice) are used for human melanoma cell lines. Syngeneic models (e.g., C57BL/6 mice) are used for murine melanoma cell lines.

-

Tumor Implantation:

-

A suspension of melanoma cells (e.g., 1 x 10^6 cells in saline) is injected subcutaneously (s.c.) or intradermally into the flank of the mice.

-

Tumors are allowed to establish and reach a palpable size (e.g., 75-125 mm³).

-

-

Drug Administration:

-

Once tumors are established, mice are randomized into treatment and control groups.

-

The CXCR2 antagonist (e.g., Ladarixin at 15 mg/kg) or vehicle is administered daily via a specified route (e.g., i.p.).

-

-

Endpoint Measurements:

-

Tumor Growth: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

-

Survival Analysis: The effect of the treatment on the overall survival of the animals is monitored.

-

Immunohistochemistry and Flow Cytometry: At the end of the study, tumors are excised and can be analyzed for changes in the tumor microenvironment, such as the infiltration of immune cells (e.g., myeloid-derived suppressor cells, macrophages) and markers of angiogenesis.

-

Visualization of Signaling Pathways and Experimental Workflows

CXCR2 Signaling Pathway

The binding of chemokines to CXCR2 initiates a cascade of intracellular signaling events that are crucial for neutrophil activation and migration.

References

- 1. Pulmonary and Vascular Effects of Acute Ozone Exposure in Diabetic Rats Fed an Atherogenic Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological characterization of AZD5069, a slowly reversible CXC chemokine receptor 2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for CXCR2 Antagonists in Cell-Based Assays

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of CXCR2 antagonists in various cell-based assays. The protocols and data presented are representative of potent and selective small-molecule CXCR2 antagonists.

Introduction

The C-X-C motif chemokine receptor 2 (CXCR2) is a G-protein coupled receptor (GPCR) that plays a pivotal role in inflammatory responses by mediating the migration of immune cells, particularly neutrophils, to sites of inflammation.[1][2] Its activation by chemokine ligands, such as CXCL8 (IL-8), triggers a cascade of intracellular signaling events.[3][4] Dysregulated CXCR2 signaling is implicated in a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), and cancer, making it a significant therapeutic target.[2] CXCR2 antagonists are compounds that block the binding of these chemokines to the receptor, thereby inhibiting downstream signaling and attenuating the inflammatory response.

Mechanism of Action

CXCR2 antagonists function by competitively or non-competitively inhibiting the binding of endogenous ligands, primarily ELR-positive CXC chemokines like CXCL8, to the CXCR2 receptor. This blockade prevents the conformational changes in the receptor necessary for the activation of intracellular signaling pathways. The inhibition of CXCR2 signaling leads to a reduction in neutrophil chemotaxis, activation, and accumulation at inflammatory sites or within the tumor microenvironment.

Data Presentation: In Vitro Activity of Representative CXCR2 Antagonists

The following table summarizes the in vitro activity of several well-characterized CXCR2 antagonists from published literature. This data is provided as a reference for expected potency in cell-based assays.

| Antagonist Name | Assay Type | Cell Type | Ligand | IC50 / Potency | Reference |

| AZD5069 | Chemotaxis | Human Neutrophils | CXCL1, CXCL8 | Reduces sputum neutrophilia | |

| SB225002 | Chemotaxis | Human Neutrophils | CXCL8 | Reduces neutrophil chemotaxis | |

| SCH-479833 | Cell Invasion | Pancreatic Cancer Cells | - | Inhibits cell proliferation and invasion | |

| Ladarixin | Chemotaxis | Mouse Neutrophils | - | Reduces airway inflammation | |

| G31P | Signaling | Mouse Liver and sWAT | CXCL8 | Decreases CXCR1/2 expression |

Experimental Protocols

Chemotaxis Assay

This protocol is designed to assess the ability of a CXCR2 antagonist to inhibit the migration of cells, typically neutrophils or CXCR2-expressing cell lines, towards a chemoattractant.

Materials:

-

CXCR2-expressing cells (e.g., primary human neutrophils, HL-60 cells differentiated to a neutrophil-like phenotype)

-

Chemoattractant (e.g., recombinant human CXCL8/IL-8)

-

CXCR2 antagonist (e.g., "Antagonist 8")

-

Assay medium (e.g., RPMI 1640 with 0.5% BSA)

-

Transwell migration chambers (e.g., 24-well plate with 8 µm pore size inserts)

-

Detection reagent (e.g., Calcein-AM for fluorescent labeling)

-

Plate reader with fluorescence capabilities

Procedure:

-

Cell Preparation:

-

Isolate primary neutrophils or culture and differentiate CXCR2-expressing cells.

-

Resuspend cells in assay medium at a concentration of 1 x 10^6 cells/mL.

-

If using a fluorescent label, incubate cells with Calcein-AM according to the manufacturer's protocol, then wash and resuspend in assay medium.

-

-

Antagonist Treatment:

-

Pre-incubate the cell suspension with various concentrations of the CXCR2 antagonist or vehicle control for 30-60 minutes at 37°C.

-

-

Assay Setup:

-

Add assay medium containing the chemoattractant (e.g., 10-100 ng/mL CXCL8) to the lower wells of the transwell plate.

-

Add assay medium without chemoattractant to control wells.

-

Place the transwell inserts into the wells.

-

Add 100 µL of the pre-treated cell suspension to the top of each insert.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 1-3 hours. The optimal incubation time should be determined empirically.

-

-

Quantification of Migration:

-

After incubation, carefully remove the inserts.

-

Quantify the number of migrated cells in the lower chamber. This can be done by:

-

Fluorescence: If cells are labeled, read the fluorescence of the lower chamber using a plate reader.

-

Flow Cytometry: Aspirate the cells from the lower chamber and count them using a flow cytometer.

-

Microscopy: Stain the migrated cells on the underside of the insert membrane and count them under a microscope.

-

-

-

Data Analysis:

-

Calculate the percentage of inhibition of migration for each antagonist concentration compared to the vehicle control.

-

Determine the IC50 value of the antagonist by plotting the percentage of inhibition against the log of the antagonist concentration.

-

Calcium Mobilization Assay

This assay measures the ability of a CXCR2 antagonist to block the transient increase in intracellular calcium concentration that occurs upon receptor activation.

Materials:

-

CXCR2-expressing cells

-

CXCR2 agonist (e.g., CXCL8)

-

CXCR2 antagonist

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

-

Fluorescence plate reader with kinetic reading capabilities and automated injection (e.g., FLIPR)

Procedure:

-

Cell Preparation and Dye Loading:

-

Plate CXCR2-expressing cells in a black-walled, clear-bottom 96-well or 384-well plate and culture overnight.

-

Remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 30-60 minutes at 37°C, according to the manufacturer's instructions.

-

Wash the cells gently with assay buffer to remove excess dye.

-

-

Antagonist Incubation:

-

Add various concentrations of the CXCR2 antagonist or vehicle control to the wells and incubate for 15-30 minutes at room temperature or 37°C.

-

-

Measurement of Calcium Flux:

-

Place the plate into the fluorescence plate reader and set the instrument to measure fluorescence intensity over time (kinetic read).

-

Establish a stable baseline fluorescence reading for each well.

-

Using the instrument's automated injector, add the CXCR2 agonist (e.g., CXCL8 at a pre-determined EC80 concentration) to all wells.

-

Continue to record the fluorescence intensity for several minutes to capture the peak calcium response.

-

-

Data Analysis:

-

The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence for each well.

-

Calculate the percentage of inhibition of the calcium response for each antagonist concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the antagonist concentration.

-

Visualizations

Caption: CXCR2 signaling pathway and antagonist intervention point.

Caption: General workflow for a cell-based CXCR2 antagonist assay.

References

- 1. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | CXCR2: From Bench to Bedside [frontiersin.org]

- 3. What CXCR2 antagonists are in clinical trials currently? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Studies with CXCR2 Antagonists

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo administration and dosage of CXCR2 antagonists. The protocols and data presented are compiled from various preclinical studies and are intended to serve as a foundational resource for designing and executing in vivo experiments targeting the CXCR2 signaling pathway.

Introduction to CXCR2 and its Antagonists

The C-X-C chemokine receptor 2 (CXCR2) is a G-protein coupled receptor that plays a pivotal role in the recruitment of neutrophils and other immune cells to sites of inflammation.[1][2] Its activation by chemokine ligands, such as CXCL8 (IL-8) in humans, triggers a cascade of intracellular signaling events that are crucial for the innate immune response.[1][3] Dysregulated CXCR2 signaling is implicated in the pathogenesis of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), and some cancers.[3]

CXCR2 antagonists are small molecules that block the binding of chemokine ligands to the receptor, thereby inhibiting downstream signaling and attenuating the inflammatory response. This document provides detailed information on the in vivo application of several well-characterized CXCR2 antagonists as examples, which can be adapted for studies involving other specific CXCR2 inhibitors.

CXCR2 Signaling Pathway

The binding of a chemokine ligand to CXCR2 initiates a conformational change in the receptor, leading to the activation of associated heterotrimeric G-proteins. The Gα and Gβγ subunits dissociate and activate downstream effector molecules, including phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). Activation of these pathways ultimately leads to an increase in intracellular calcium levels, activation of the MAPK and Akt signaling cascades, and subsequent cellular responses such as chemotaxis, degranulation, and oxidative burst in neutrophils.

Data Presentation: In Vivo Dosage and Administration of CXCR2 Antagonists

The following tables summarize the dosage and administration details for several commonly studied CXCR2 antagonists across different animal models and disease contexts.

Table 1: Navarixin (MK-7123/SCH-527123)

| Animal Model | Disease Model | Dosage | Administration Route | Frequency | Vehicle | Reference(s) |

| Mouse (BALB/c) | LPS-induced pulmonary neutrophilia | 0.1-10 mg/kg | Oral (gavage) | Twice daily | 0.4% Methylcellulose | |

| Rat (Sprague-Dawley) | LPS-induced pulmonary neutrophilia | 0.1-3 mg/kg | Oral (gavage) | Single dose | 0.4% Methylcellulose | |

| Mouse (BALB/c) | Pneumonia | 3 mg/kg | Oral (gavage) | Daily | Not specified |

Table 2: AZD5069

| Animal Model | Disease Model | Dosage | Administration Route | Frequency | Vehicle | Reference(s) |

| Cynomolgus Monkey | General toxicology | 30, 130, 525 mg/kg/day | Oral (gavage) | Twice daily (b.i.d) | Not specified | |

| Rat | LPS-induced lung neutrophilia | Not specified | Oral | Not specified | Not specified | |

| Mouse | Not specified | 8 mg/kg/day | Oral | Daily | Corn oil |

Table 3: Reparixin

| Animal Model | Disease Model | Dosage | Administration Route | Frequency | Vehicle | Reference(s) |

| Human | Coronary artery bypass graft surgery | Loading: 4.5 mg/kg/h for 30 min; Maintenance: 2.8 mg/kg/h | Intravenous (i.v.) | Continuous infusion | Isotonic saline | |

| Rat | Traumatic spinal cord injury | 15 mg/kg | Intraperitoneal (i.p.) | Daily for 7 days | Not specified | |

| Rat | Traumatic spinal cord injury | 10 mg/kg/day | Subcutaneous (osmotic pump) | Continuous for 7 days | Not specified | |

| Mouse (Gata1low) | Myelofibrosis | 7.5 mg/h/kg | Subcutaneous (osmotic pump) | Continuous infusion | Not specified |

Table 4: SB225002

| Animal Model | Disease Model | Dosage | Administration Route | Frequency | Vehicle | Reference(s) |

| Mouse | TNBS-induced colitis | Not specified | Not specified | Curative treatment | Not specified | |

| Mouse | LPS-induced acute lung injury | Not specified | Not specified | Not specified | Not specified | |

| Mouse | Cholestatic liver injury (BDL) | Not specified | Intraperitoneal (i.p.) | Daily | Not specified | |

| Mouse (C666-1-bearing) | Nasopharyngeal carcinoma | 10 mg/kg | Not specified | Not specified | 25% PEG 400, 5% Tween 80, 2% DMSO |

Table 5: G31P

| Animal Model | Disease Model | Dosage | Administration Route | Frequency | Vehicle | Reference(s) |

| Guinea Pig | Endotoxemia | Not specified | Subcutaneous | Pre- or post-LPS challenge | Not specified | |

| Mouse (db/db) | Metabolic disease | Not specified | Subcutaneous | Once a day for 6 weeks | Normal saline |

Experimental Protocols

General Considerations for In Vivo Administration

-

Formulation and Solubility: The solubility of CXCR2 antagonists can vary. It is crucial to determine the optimal vehicle for each compound to ensure complete dissolution and bioavailability. Common vehicles include methylcellulose, polyethylene glycol (PEG), Tween 80, and dimethyl sulfoxide (DMSO). Always perform a small-scale solubility test before preparing the bulk dosing solution. For oral administration, solutions or suspensions are commonly used. For intravenous or intraperitoneal injections, sterile, pyrogen-free solutions are required.

-

Route of Administration: The choice of administration route depends on the experimental design, the desired pharmacokinetic profile, and the specific antagonist. Oral gavage is a common method for non-invasive, repeated dosing. Intraperitoneal and intravenous injections provide rapid systemic exposure. Subcutaneous administration, often via osmotic pumps, allows for continuous delivery and maintenance of steady-state plasma concentrations.

-

Dose Selection: The appropriate dose will depend on the animal model, the specific antagonist, and the therapeutic endpoint. Dose-response studies are recommended to determine the optimal effective dose with minimal toxicity. The tables above provide a starting point for dose selection based on published studies.

-

Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Monitor animals regularly for any signs of toxicity or distress.

Protocol 1: Oral Administration of a CXCR2 Antagonist in a Mouse Model of LPS-Induced Lung Inflammation

This protocol is adapted from studies using Navarixin.

Materials:

-

CXCR2 antagonist (e.g., Navarixin)

-

Vehicle (e.g., 0.4% methylcellulose in sterile water)

-

Lipopolysaccharide (LPS) from E. coli

-

Sterile, pyrogen-free saline

-

Animal gavage needles (20-22 gauge, ball-tipped)

-

Syringes

Procedure:

-

Preparation of Dosing Solution:

-

Calculate the required amount of CXCR2 antagonist based on the number of animals and the target dose (e.g., 1-10 mg/kg).

-

Prepare the vehicle (0.4% methylcellulose) by slowly adding methylcellulose powder to sterile water while stirring.

-

Suspend the CXCR2 antagonist in the vehicle to the desired final concentration. Vortex or sonicate briefly to ensure a uniform suspension. Prepare fresh daily.

-

-

Animal Acclimatization:

-

Acclimatize male BALB/c mice (20-25 g) for at least one week before the experiment.

-

-

Dosing and LPS Challenge:

-

Administer the CXCR2 antagonist suspension or vehicle control orally via gavage at a volume of 10 mL/kg.

-

Two hours after the first dose of the antagonist, induce lung inflammation by intranasal instillation of LPS (e.g., in 50 µL of sterile saline).

-

Administer a second dose of the antagonist 4 hours after the LPS challenge.

-

-

Endpoint Analysis:

-

At a predetermined time point after LPS challenge (e.g., 24 hours), euthanize the animals.

-

Perform bronchoalveolar lavage (BAL) to collect lung inflammatory cells and fluid.

-

Analyze BAL fluid for total and differential cell counts (specifically neutrophils) and cytokine levels.

-

Collect lung tissue for histological analysis and measurement of myeloperoxidase (MPO) activity as a marker of neutrophil infiltration.

-

Protocol 2: Continuous Subcutaneous Infusion of a CXCR2 Antagonist in a Rat Model of Spinal Cord Injury

This protocol is based on studies using Reparixin.

Materials:

-

CXCR2 antagonist (e.g., Reparixin)

-

Sterile vehicle suitable for osmotic pumps (e.g., sterile saline, DMSO/PEG mixture)

-

Alzet® osmotic pumps (select a model with the appropriate flow rate and duration for the study)

-

Surgical instruments for implantation

-

Anesthesia and analgesics

Procedure:

-

Pump Preparation:

-

Under sterile conditions, fill the osmotic pumps with the CXCR2 antagonist solution or vehicle according to the manufacturer's instructions.

-

Prime the pumps in sterile saline at 37°C for the recommended time to ensure immediate delivery upon implantation.

-

-

Surgical Implantation:

-

Anesthetize the rat using an appropriate anesthetic agent.

-

Shave and sterilize the skin on the back, slightly posterior to the scapulae.

-

Make a small subcutaneous pocket with blunt dissection.

-

Insert the primed osmotic pump into the pocket, with the delivery portal oriented away from the incision.

-

Close the incision with sutures or wound clips.

-

Administer post-operative analgesics as required.

-

-

Induction of Spinal Cord Injury:

-

At the desired time relative to pump implantation, induce spinal cord injury using a standardized method (e.g., weight-drop contusion).

-

-

Behavioral and Histological Analysis:

-

Monitor the recovery of hind limb function using a validated scoring system (e.g., Basso, Beattie, Bresnahan locomotor rating scale) at regular intervals.

-

At the end of the study period, euthanize the animals and perfuse with saline followed by a fixative (e.g., 4% paraformaldehyde).

-

Collect the spinal cord tissue for histological and immunohistochemical analysis to assess lesion size, immune cell infiltration, and neuronal/glial responses.

-